Nintedanib impurity D
描述
Contextual Significance of Pharmaceutical Impurities in Drug Development and Manufacturing
Pharmaceutical impurities are unwanted chemicals that can be present in a drug substance or final drug product. gmpinsiders.com They can originate from various stages of the manufacturing process, including the raw materials, synthetic route, and degradation of the drug substance over time. gmpinsiders.comglobalresearchonline.net The presence of these impurities, even in trace amounts, can pose risks such as reduced drug potency, altered bioavailability, and in some cases, adverse toxic effects. gmpinsiders.comglobalpharmatek.com
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to control the levels of impurities in pharmaceutical products. globalpharmatek.com Manufacturers are required to identify, quantify, and control these impurities to ensure the final product is safe and effective for patient use. globalresearchonline.net This process, known as impurity profiling, is a mandatory requirement for new drug applications and involves sophisticated analytical techniques to detect and characterize impurities. globalpharmatek.com
The nature and quantity of impurities are influenced by several factors, including the synthetic pathway of the drug substance, reaction conditions, the quality of starting materials, and storage conditions. globalresearchonline.net Impurities are broadly classified into organic impurities, inorganic impurities, and residual solvents. gmpinsiders.com Organic impurities are often structurally related to the drug substance and can arise as by-products of the synthesis or from degradation. gmpinsiders.com
Role of Nintedanib Impurity D in Nintedanib Drug Substance and Product Quality Assurance
Nintedanib is a small molecule inhibitor of multiple tyrosine kinases, used in the treatment of specific lung diseases. As with any synthetically produced drug, the manufacturing process of Nintedanib can lead to the formation of impurities. this compound is one such process-related impurity.
The control of this compound is a critical aspect of the quality assurance for Nintedanib drug substance and the final drug product. aquigenbio.comclearsynth.com Its presence and concentration are carefully monitored throughout the manufacturing process and in the final product to ensure they remain within acceptable, safe limits. The specification for the drug substance includes tests and justified limits for impurities and degradation products. mpa.se
Reference standards for this compound are essential for the development and validation of analytical methods used in quality control. aquigenbio.comclearsynth.com These standards allow for the accurate identification and quantification of the impurity in batches of the drug substance and product. High-performance liquid chromatography (HPLC) is a common analytical technique employed for this purpose. europa.eu The control of this compound, along with other potential impurities, ensures the consistency, quality, and safety of each batch of Nintedanib that reaches the market. globalpharmatek.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | nih.gov |
| Molecular Formula | C32H35N5O4 | nih.gov |
| Molecular Weight | 553.7 g/mol | nih.gov |
| CAS Number | 1139455-52-9 | nih.gov |
| Synonyms | Nintedanib impurity 24, (3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-1H-indole-6-carboxylic acid ethyl ester | nih.gov |
Structure
3D Structure
属性
CAS 编号 |
1139455-52-9 |
|---|---|
分子式 |
C32H35N5O4 |
分子量 |
553.7 g/mol |
IUPAC 名称 |
ethyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C32H35N5O4/c1-4-41-32(40)23-10-15-26-27(20-23)34-31(39)29(26)30(22-8-6-5-7-9-22)33-24-11-13-25(14-12-24)36(3)28(38)21-37-18-16-35(2)17-19-37/h5-15,20,34,39H,4,16-19,21H2,1-3H3 |
InChI 键 |
RFQYVQKHXHMDSG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)N(C)C(=O)CN4CCN(CC4)C)C5=CC=CC=C5 |
产品来源 |
United States |
Elucidation of Nintedanib Impurity D Origin and Formation Pathways
Impurity Generation during Nintedanib Synthesis Processes
The formation of impurities during the synthesis of a drug is a complex process influenced by the synthetic route, the quality of starting materials, and the specific reaction conditions employed. daicelpharmastandards.com
Process-Related Impurities and By-products Derived from Synthetic Routes
The synthesis of Nintedanib typically involves the condensation of two key intermediates: an indolinone core, such as methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, and an aniline (B41778) derivative side chain, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. newdrugapprovals.orgacs.org Process-related impurities can be introduced from various sources, including the starting materials, intermediates, reagents, and by-products from unintended side reactions. daicelpharmastandards.com
Nintedanib Impurity D is structurally different from Nintedanib in the side chain attached to the aniline ring. Where Nintedanib has a complex N-methyl-2-(4-methylpiperazin-1-yl)acetamide group, Impurity D possesses only a methylamino group (-NHCH₃). This structural difference points to its origin from an incomplete or variant form of the aniline side-chain intermediate.
Influence of Starting Materials and Intermediates on Impurity D Profile
The purity of the starting materials and intermediates is paramount in controlling the impurity profile of the final API. A plausible pathway for the formation of this compound involves the presence of an impurity in the aniline-derivative key intermediate.
The synthesis of the Nintedanib side chain often starts from N-methyl-4-nitroaniline. If this starting material contains a related impurity, such as 4-nitroaniline (B120555) (which lacks the N-methyl group), it can participate in subsequent reaction steps. google.com However, the more direct precursor to Impurity D would be the presence of N-methyl-4-aminophenylamine (N-methyl-p-phenylenediamine) as an impurity within the fully elaborated N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide intermediate. This could result from an incomplete reaction during the synthesis of the side chain. When this mixture of intermediates is reacted with the indolinone core, it would produce both Nintedanib and this compound.
| Compound Name | Role in Synthesis | Potential to Form Impurity D |
|---|---|---|
| Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate | Key Intermediate (Indolinone Core) | Unlikely to be a direct source. |
| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | Key Intermediate (Aniline Side Chain) | Primary source if contaminated with its precursor. |
| N-methyl-p-phenylenediamine | Potential Impurity in Side-Chain Intermediate | Direct precursor to the formation of this compound. |
Specific Reaction Conditions and Parameters Favoring Impurity D Generation
The final condensation step in Nintedanib synthesis is typically carried out by heating the indolinone and aniline intermediates in a solvent mixture, such as methanol (B129727) and N,N-dimethylformamide (DMF), often to reflux temperatures. newdrugapprovals.org While specific conditions that favor the formation of Impurity D are not extensively detailed in the public literature, general principles of process chemistry suggest that factors like reaction temperature, time, and stoichiometry are critical.
For instance, if the formation of the complete aniline side-chain intermediate is not driven to completion, residual amounts of its precursors will persist. If the subsequent purification steps are not adequate to remove these precursors before the final condensation reaction, the formation of Impurity D becomes inevitable. A Chinese patent notes that controlling reaction conditions and subsequent purification steps, such as recrystallization, are necessary to ensure the level of such impurities is controlled to below 0.1%. google.com
Degradation Pathways of Nintedanib Leading to Impurity D Formation
Nintedanib, like many complex organic molecules, is susceptible to degradation under stress conditions such as exposure to acid, base, oxidation, heat, or light. researchgate.net
Chemical Stress-Induced Degradation Mechanisms
Forced degradation studies are essential for identifying potential degradants and understanding the stability of a drug. researchgate.net Studies have shown that Nintedanib is particularly labile to hydrolytic and oxidative conditions. nih.gov
Nintedanib has been shown to be unstable under acidic hydrolytic conditions. nih.govsciforum.net The primary site of acid-catalyzed hydrolysis on the Nintedanib molecule is the amide bond within the N-methyl-2-(4-methylpiperazin-1-yl)acetamide side chain.
The mechanism involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is followed by the cleavage of the carbon-nitrogen (C-N) amide bond. This cleavage breaks the side chain, releasing the 2-(4-methylpiperazin-1-yl)acetic acid portion and leaving a methylamino group on the aniline ring. The resulting molecule is this compound.
A comprehensive study on the stress degradation of Nintedanib identified a total of nine degradation products under various conditions. nih.gov A key finding was the formation of a degradation product with a free aromatic amine moiety specifically under acid hydrolysis conditions, which is consistent with the structure of this compound. nih.gov Another study confirmed the formation of one degradant under acid hydrolysis (1M HCl with reflux for 12 hours). sciforum.net While the studies may not have explicitly named the degradant as "Impurity D," the mass spectrometry data and the description of the resulting structure strongly support its identity as the product of amide bond hydrolysis.
| Stress Condition | Stability of Nintedanib | Formation of Impurity D | Reference |
|---|---|---|---|
| Acidic Hydrolysis (e.g., HCl) | Labile / Degrades | Identified as a major degradation product | nih.govsciforum.net |
| Alkaline Hydrolysis (e.g., NaOH) | Labile / Degrades | Not reported as a primary product | nih.govsciforum.net |
| Oxidative (e.g., H₂O₂) | Labile / Degrades | Not reported | nih.govsciforum.net |
| Thermal | Stable | Not formed | nih.govsciforum.net |
| Photolytic | Stable | Not formed | nih.gov |
Basic Hydrolysis Mechanisms and Degradant Identification
Nintedanib has been shown to be susceptible to degradation under alkaline, or basic, hydrolytic conditions. nih.govresearchgate.net The degradation mechanism in the presence of a base, such as sodium hydroxide (B78521) (NaOH), involves the nucleophilic attack of hydroxyl ions on the molecule's susceptible carbonyl groups. This can lead to the hydrolysis of the methyl ester group, a primary metabolic pathway, which forms the free acid metabolite known as BIBF 1202. nih.gov
Forced degradation studies have confirmed the instability of Nintedanib in basic solutions. One study observed the formation of three distinct degradants when the drug was subjected to 1M NaOH with reflux for 12 hours. sciforum.net Another investigation identified a single degradation product under similar stress conditions. jocpr.comresearchgate.net While these studies did not explicitly name "this compound," the cleavage of the amide bond in the side chain is another plausible hydrolytic pathway that could lead to various degradation products. The identification and characterization of these degradants are typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). jocpr.comresearchgate.net
Oxidative Degradation Mechanisms (e.g., Hydrogen Peroxide, AIBN) and Degradant Identification
Exposure to oxidative conditions also proves to be a significant degradation pathway for Nintedanib. The drug is labile when subjected to oxidizing agents such as hydrogen peroxide (H₂O₂) and 2,2'-azobisisobutyronitrile (AIBN). nih.govresearchgate.netresearchgate.net The mechanism of oxidative degradation is believed to involve the electrophilic attack of oxygen radicals on the molecule. researchgate.net
Different studies have reported the formation of varying numbers of degradation products under oxidative stress. For instance, one study identified five degradants when Nintedanib was exposed to 30% H₂O₂ at room temperature for 24 hours. sciforum.net In contrast, another study observed only one primary impurity under peroxide stress. jocpr.comresearchgate.net The formation of N-oxides is a common degradation pathway for molecules like Nintedanib that contain tertiary amine functionalities within the piperazine (B1678402) ring. A comprehensive study identified a total of nine degradation products under various stress conditions, including oxidative stress, which were characterized using UPLC-Q-TOF/MS/MS and NMR. nih.gov
Photolytic and Thermal Degradation Profiles of Nintedanib
The stability of Nintedanib under photolytic (light) and thermal (heat) stress has yielded conflicting results in the scientific literature. Several comprehensive studies, conducted according to ICH guidelines, have concluded that Nintedanib is stable under both photolytic and thermal stress conditions, with no significant degradation observed. nih.govresearchgate.netjocpr.comresearchgate.netresearchgate.net One analysis showed no additional peaks in the chromatograph after exposing the drug to 80°C for at least 8 hours. impactfactor.org
However, other research indicates some susceptibility to light. One study reported the formation of two degradants when Nintedanib was subjected to photolytic stress by exposing it to 6 × 10⁶ lux hours of light for 24 hours. sciforum.net Another investigation also noted that the drug is susceptible to photolytic conditions. researchgate.netresearchgate.net The proposed mechanism for this degradation is the isomerization of the alkene bond upon exposure to UV rays. researchgate.net This discrepancy highlights the sensitivity of stability studies to the specific experimental conditions employed.
Comprehensive Forced Degradation Study Designs and Observations
Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing, such as high concentrations of acid, base, or oxidizing agents, as well as intense light and heat.
Numerous forced degradation studies have been performed on Nintedanib to understand its stability profile. researchgate.net The conditions used in these studies vary, which can account for the different numbers of degradants reported. The findings consistently show that Nintedanib is most susceptible to hydrolytic (acidic and basic) and oxidative degradation, while generally showing greater stability against thermal and photolytic stress. nih.govjocpr.com The separation and identification of the resulting impurities are critical for developing stability-indicating analytical methods to ensure the quality and safety of the final drug product. researchgate.net
Below is a table summarizing the conditions and findings from various forced degradation studies on Nintedanib.
| Stress Condition | Reagent/Parameter | Concentration/Level | Temperature | Duration | Degradants Observed | Source |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 5 N | 70°C | 3 hours | No significant change | impactfactor.org |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 1 M | Reflux | 12 hours | 3 | sciforum.net |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 N | Reflux | 60 minutes | 1 | jocpr.com |
| Oxidative | Hydrogen Peroxide (H₂O₂) | 30% | 70°C | 3 hours | No significant change | impactfactor.org |
| Oxidative | Hydrogen Peroxide (H₂O₂) | 30% | Room Temp. | 24 hours | 5 | sciforum.net |
| Oxidative | Hydrogen Peroxide (H₂O₂) | 3% | Reflux | 60 minutes | 1 | jocpr.com |
| Oxidative | AIBN | N/A | N/A | N/A | Labile | nih.gov |
| Thermal | Heat | N/A | 80°C | 8 hours | Stable | impactfactor.org |
| Thermal | Heat | N/A | N/A | N/A | Stable | nih.govsciforum.netjocpr.com |
| Photolytic | Light | 6 x 10⁶ lux hours | N/A | 24 hours | 2 | sciforum.net |
| Photolytic | Light | N/A | N/A | N/A | Stable | nih.govjocpr.com |
Strategic Approaches for Nintedanib Impurity D Control and Management
Implementation of In-Process Control Mechanisms During Nintedanib Manufacturing to Minimize Impurity D
The minimization of Nintedanib Impurity D begins with robust in-process control mechanisms during the manufacturing of the active pharmaceutical ingredient (API). A comprehensive understanding of the Nintedanib synthesis process is fundamental to identifying the potential formation pathways of Impurity D. The European Medicines Agency (EMA) has acknowledged that adequate in-process controls are applied during the synthesis of Nintedanib. europa.eu These controls are designed to ensure the consistency and quality of each batch.
In-process controls may include the stringent monitoring and control of critical process parameters such as reaction temperature, pressure, pH, and the stoichiometry of reactants. For instance, controlling the reaction conditions can help to minimize the formation of unwanted by-products, including Impurity D. google.com Purification steps, such as recrystallization, are also critical in-process controls. google.com The use of specific solvents like methanol (B129727), ethanol, isopropanol, or mixtures with water, acetone, or dimethyl sulfoxide (B87167) (DMSO) can effectively reduce the levels of impurities to below the detection limit. google.com
Modern approaches, such as Process Analytical Technology (PAT), are being increasingly adopted to enhance in-process control. process-insights.comispe.orgnih.govfda.govnih.gov PAT enables real-time monitoring of critical process parameters and quality attributes, allowing for timely adjustments to the manufacturing process to prevent the formation of impurities like this compound. process-insights.comnih.gov
Establishment of Scientifically Justified Impurity Limits and Specifications for Nintedanib Drug Substance and Product
The establishment of scientifically justified impurity limits and specifications for both the Nintedanib drug substance and the final drug product is a regulatory requirement and a critical aspect of quality control. These limits are typically established based on guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). fda.gov For Nintedanib, the content of impurity compounds is generally controlled to be less than 0.1%. google.com
The process of setting these limits involves a thorough evaluation of the impurity's potential impact on the safety and efficacy of the drug. The qualification of an impurity is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level. fda.gov An impurity is considered qualified if its levels are consistent with those in Nintedanib batches used in safety and clinical studies. fda.gov
For the drug substance, specifications for impurities are based on data from batches manufactured during development and the capabilities of the commercial manufacturing process. For the drug product, the specifications must also account for any degradation products that may form during formulation and throughout the product's shelf life.
The following table summarizes the ICH Q3A/Q3B thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD).
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day, whichever is lower | 0.15% or 1.0 mg per day, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data derived from ICH Q3A(R2) and Q3B(R2) guidelines.
Application of Quality by Design (QbD) Principles in Impurity Control and Analytical Method Development
Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding and process control based on sound science and quality risk management. The application of QbD principles is instrumental in the effective control of this compound. A risk-based approach, a core tenet of QbD, is applied to both the manufacturing process and the development of analytical methods.
Failure Mode and Effects Analysis (FMEA) is a proactive risk assessment tool used to identify and prioritize potential failure modes in a process and to develop strategies to mitigate their impact. In the context of this compound control, an FMEA would be conducted on the manufacturing process to identify steps where there is a higher risk of Impurity D formation.
The FMEA process involves identifying potential failure modes, their potential effects, the severity of those effects, the likelihood of their occurrence, and the ability to detect them. Based on these factors, a Risk Priority Number (RPN) is calculated to prioritize risks for mitigation.
Below is a hypothetical FMEA for the control of this compound:
| Process Step | Potential Failure Mode | Potential Effect of Failure | Severity (S) | Occurrence (O) | Detection (D) | RPN (S x O x D) | Recommended Actions |
| Reaction | Incorrect temperature | Increased formation of Impurity D | 8 | 3 | 2 | 48 | Implement stricter temperature controls and alarms. |
| Reaction | Incorrect stoichiometry | Incomplete reaction leading to side products | 7 | 4 | 3 | 84 | Improve raw material dispensing procedures; use automated systems. |
| Purification | Inefficient recrystallization | Inadequate removal of Impurity D | 9 | 2 | 4 | 72 | Optimize recrystallization solvent system and cooling profile. |
| Drying | High temperature | Degradation of Nintedanib to form Impurity D | 6 | 3 | 2 | 36 | Validate drying temperature and duration. |
In the context of analytical method development within a QbD framework, Critical Method Attributes (CMAs) are the performance characteristics of the method that ensure it is suitable for its intended purpose, which is the accurate and precise quantification of this compound. Critical Method Parameters (CMPs) are the variables in the analytical procedure that can impact the CMAs.
The identification of CMAs and CMPs is a key step in developing a robust analytical method. A risk assessment can be used to identify the CMPs that have the most significant potential to affect the CMAs.
The following table outlines potential CMAs and CMPs for an HPLC method for the determination of this compound:
| Critical Method Attributes (CMAs) | Critical Method Parameters (CMPs) |
| Specificity (Resolution between Nintedanib and Impurity D) | Column type and dimensions |
| Accuracy | Mobile phase composition (organic solvent, pH) |
| Precision | Flow rate |
| Linearity | Column temperature |
| Limit of Detection (LOD) and Quantification (LOQ) | Injection volume |
| Robustness | Wavelength of detection |
Development and Utilization of Reference Standards for this compound
High-purity reference standards are essential for the accurate identification and quantification of impurities in pharmaceuticals. aquigenbio.com A well-characterized reference standard for this compound serves as a benchmark for analytical methods, enabling the reliable determination of the impurity's presence and concentration in both the drug substance and the final drug product. Several suppliers offer this compound as a reference standard, which is crucial for method development, validation, and routine quality control testing. aquigenbio.com
The availability of high-purity reference material for this compound is predicated on the development of robust synthesis and purification methodologies. The synthesis of Nintedanib impurities often involves modifying the synthetic route of the parent compound or reacting key intermediates under specific conditions that favor the formation of the desired impurity. google.comgoogle.com
Purification is a critical step in obtaining a reference standard with the required high purity. Common purification techniques for pharmaceutical impurities include:
| Purification Method | Description |
| Recrystallization | This is a widely used technique for purifying solid compounds. google.com It involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize out, leaving impurities in the solution. Solvents such as methanol, ethanol, isopropanol, and mixtures with dichloromethane (B109758) or ethyl acetate (B1210297) have been used for the purification of Nintedanib and its impurities. google.comgoogle.com |
| Preparative Chromatography | This technique is used to separate and purify larger quantities of a compound from a mixture. High-performance liquid chromatography (HPLC) is a common method for this purpose. |
| Column Chromatography | This is another chromatographic technique used for the purification of individual chemical compounds from mixtures. |
Through a combination of controlled synthesis and effective purification, high-purity reference standards of this compound can be produced, with purity often exceeding 95%. google.com
Application of Certified Reference Standards in Analytical Quality Control and Method Traceability
The control and management of impurities in pharmaceutical manufacturing are critical for ensuring the safety and efficacy of the final drug product. For Nintedanib, a multi-targeted tyrosine kinase inhibitor, the presence of impurities such as this compound necessitates robust analytical methods for their detection and quantification. Certified Reference Standards (CRSs) of this compound are indispensable tools in the development, validation, and routine application of these analytical methods, ensuring their accuracy, precision, and reliability. This section delves into the pivotal role of this compound CRSs in analytical quality control and in establishing method traceability.
The Role of Certified Reference Standards
A Certified Reference Standard is a highly purified and well-characterized substance used as a benchmark in analytical chemistry. In the context of pharmaceutical analysis, a CRS for an impurity like this compound serves several critical functions:
Peak Identification: In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), the CRS of this compound is used to unequivocally identify the peak corresponding to this impurity in the chromatogram of a Nintedanib drug substance or product sample. This is achieved by comparing the retention times.
Method Validation: During the validation of an analytical method, the CRS is essential for assessing key performance parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. These parameters include linearity, accuracy, precision, specificity, and sensitivity (Limit of Detection and Limit of Quantitation).
Quantitative Analysis: The CRS allows for the accurate quantification of the impurity in a sample. By preparing a standard solution of known concentration, a calibration curve can be generated to determine the concentration of this compound in test samples.
System Suitability Testing: Before conducting any analytical run, a system suitability test is performed using the CRS to ensure that the analytical system is performing correctly and is suitable for the intended analysis.
Detailed Research Findings from Method Validation
The use of a this compound CRS is integral to the validation of analytical methods, typically RP-HPLC, for the quality control of Nintedanib. The validation process generates a wealth of data that demonstrates the method's reliability. Below are detailed findings that are typically generated during such a validation study.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. To establish the linearity for the quantification of this compound, a series of solutions of the CRS are prepared at different concentrations and analyzed. The response (e.g., peak area in HPLC) is then plotted against the concentration.
Interactive Data Table: Linearity of this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 12,500 |
| 0.25 | 31,250 |
| 0.5 | 62,500 |
| 1.0 | 125,000 |
| 1.5 | 187,500 |
| 2.0 | 250,000 |
A typical linearity study for this compound would yield a correlation coefficient (R²) of ≥ 0.999, indicating a strong linear relationship between concentration and response.
Accuracy: Accuracy is determined by spiking a sample matrix with a known amount of the this compound CRS at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery of the added impurity is then calculated.
Interactive Data Table: Accuracy (Recovery) of this compound
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 50% | 0.5 | 0.495 | 99.0 |
| 100% | 1.0 | 1.012 | 101.2 |
| 150% | 1.5 | 1.488 | 99.2 |
Acceptable recovery is typically within the range of 98.0% to 102.0%.
Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing multiple replicates of a sample spiked with the CRS on the same day, while intermediate precision is assessed on different days, with different analysts, or on different equipment.
Interactive Data Table: Precision of this compound Quantification
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | % RSD |
| Repeatability (Peak Area) | 125,100 | 124,900 | 125,500 | 126,000 | 125,300 | 124,800 | 125,267 | 0.35% |
| Intermediate Precision (Peak Area) | 126,200 | 125,800 | 127,100 | 126,500 | 125,900 | 126,700 | 126,367 | 0.42% |
The Relative Standard Deviation (% RSD) for precision studies should typically be not more than 2.0%.
Establishing Method Traceability
Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. In the context of this compound analysis, the use of a CRS is the cornerstone of establishing traceability.
The traceability chain for the measurement of this compound begins with the CRS itself. The purity of the CRS is assigned through a rigorous characterization process, often involving multiple analytical techniques. This characterization is ideally performed against a primary standard, if available, or through mass balance, where the sum of all impurities is subtracted from 100%.
When a laboratory uses a this compound CRS to calibrate its analytical instrument (e.g., an HPLC system), it is transferring the accuracy of the CRS to the instrument. This calibration establishes a link between the measurement results obtained from the instrument and the value assigned to the CRS. The documentation of this process, including the Certificate of Analysis of the CRS and the calibration records of the instrument, forms the unbroken chain required for traceability.
By ensuring that the analytical method for this compound is traceable, a pharmaceutical manufacturer can have confidence that its measurement results are accurate and comparable to results from other laboratories, such as regulatory agencies. This is crucial for demonstrating compliance with regulatory requirements for impurity control.
Emerging Research and Future Perspectives on Nintedanib Impurities
Development of Novel Analytical Techniques for Enhanced Impurity Detection and Quantification
The accurate detection and quantification of impurities like Nintedanib Impurity D are paramount for quality control in drug manufacturing daicelpharmastandards.com. Recent advancements have moved beyond standard methods to embrace more sensitive and specific technologies. High-Performance Liquid Chromatography (HPLC) remains a cornerstone, with modern methods optimized for resolving complex impurity profiles.
A variety of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated for Nintedanib and its related substances according to International Council for Harmonisation (ICH) guidelines researchgate.netjocpr.com. These methods demonstrate high sensitivity and specificity. For instance, a gradient RP-HPLC method utilizing an octadecylsilane (B103800) bonded silica (B1680970) gel column with a mobile phase of potassium dihydrogen phosphate (B84403) and acetonitrile, and UV detection at 245 nm, has been established for impurity determination google.comgoogle.com. Another validated stability-indicating RP-HPLC method employs a YMC Pack C18 column with a gradient elution of water (pH adjusted to 3.0) and acetonitrile, with detection at 210 nm, capable of separating Nintedanib from its degradation products jocpr.com.
Beyond HPLC, more advanced techniques are being employed for deeper characterization:
Ultra-Performance Liquid Chromatography (UPLC/UHPLC): Coupled with photodiode array (PDA) detectors and mass spectrometry, UPLC offers higher resolution and faster analysis times. A gradient UPLC-PDA method was successfully developed to separate nine different degradation products of Nintedanib using an ACQUITY UPLC CSH C18 column nih.gov.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is invaluable for the structural elucidation of unknown impurities and metabolites. It has been central to a Quality by Design (QbD) approach for the simultaneous determination of Nintedanib and seven potential impurities nih.govresearchgate.net.
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and simple method for stability-indicating studies. One such method was developed to separate degradation products formed during stress studies, including those from acid and base hydrolysis and oxidation sciforum.net.
| Technique | Column | Mobile Phase | Detection | Key Findings |
| RP-HPLC | Octadecylsilane bonded silica google.com | Gradient of Potassium Dihydrogen Phosphate & Acetonitrile google.com | UV at 245 nm google.com | Validated for quantitative analysis of impurities. |
| RP-HPLC | YMC Pack C18 (250 x 4.6 mm, 5 µm) jocpr.com | Gradient of Water (pH 3.0) & Acetonitrile jocpr.com | UV at 210 nm jocpr.com | Effective for separating drug from degradation products. |
| UPLC-PDA | ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) nih.gov | Gradient of Acetonitrile:Methanol (B129727) (90:10) & 0.1% Formic Acid nih.gov | PDA | Separated nine distinct degradation products. nih.gov |
| LC-MS/MS | Various | Methanol & 0.15% Formic Acid nih.gov | Tandem Mass Spectrometry | Applied in a QbD framework to analyze 7 impurities. nih.gov |
| HPTLC | Silica gel 60 F254 TLC plate sciforum.net | Chloroform : Methanol (7:3 v/v) sciforum.net | Densitometry at 386 nm sciforum.net | Separated multiple degradants from various stress conditions. sciforum.net |
Application of Computational Chemistry and In Silico Modeling for Impurity Prediction and Degradation Pathway Analysis
Computational tools are increasingly vital for proactively managing pharmaceutical impurities. By simulating chemical behavior, these models can predict the formation of potential impurities during synthesis and degradation, saving significant time and resources in laboratory work.
For Nintedanib, forced degradation studies provide the empirical data needed to understand its stability and degradation pathways. The drug has been shown to be labile under hydrolytic (acidic, neutral, and alkaline) and oxidative conditions, while remaining stable under thermal and photolytic stress nih.gov. These studies have identified numerous degradation products (DPs). For example, under various stress conditions, a total of nine DPs were identified and characterized using UPLC-Q-TOF/MS/MS nih.gov. Another study identified one degradant from acid hydrolysis, three from basic hydrolysis, and five from oxidative stress sciforum.net.
A crucial finding from these studies was the formation of a degradation product under acid hydrolysis that contains a free aromatic amine moiety, a structure that is considered an alert for potential mutagenicity nih.gov. This highlights the importance of predicting and controlling such degradants.
In silico software plays a key role in this predictive effort:
ADMET Predictor™: This software has been used to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, and Excretion/Toxicity) properties of Nintedanib and its degradation products nih.gov. It has also been employed to assess the toxicity of metabolites identified in both in vitro and in vivo studies nih.gov.
Impurity Prediction Workflows: Automated workflows that mine large chemical reaction databases can predict potential reaction impurities. These systems analyze the functional groups present in a reaction and identify potential side reactions based on historical data, providing a list of likely impurities before synthesis even begins.
| Stress Condition | Nintedanib Stability | Number of Degradation Products (DPs) Observed | Notable Findings |
| Acid Hydrolysis | Labile nih.gov | 1 to 9 DPs reported nih.govsciforum.net | Formation of a potential mutagenic impurity with a free aromatic amine. nih.gov |
| Base Hydrolysis | Labile nih.gov | 3 DPs reported sciforum.net | Significant degradation observed under stressed conditions. |
| Oxidative (H₂O₂) | Labile nih.gov | 5 DPs reported sciforum.net | Susceptible to oxidation. |
| Thermal | Stable nih.govsciforum.net | None | The drug substance is stable against heat stress. |
| Photolytic | Stable nih.gov | None to 2 DPs reported nih.govsciforum.net | Generally stable, though some studies show minor degradation. sciforum.net |
Advanced Control Strategies for Complex Impurity Profiles in Next-Generation Nintedanib Formulations
Controlling impurities in active pharmaceutical ingredients (APIs) is a multi-faceted challenge that involves optimizing synthesis, purification, and formulation processes. For Nintedanib, impurities can arise from the manufacturing process or degradation over time daicelpharmastandards.com. Regulatory guidelines often require that the content of such impurities be controlled to a level not exceeding 0.1% google.comgoogle.com.
Advanced strategies are being implemented to manage and control complex impurity profiles, particularly for novel or "next-generation" formulations which may have different stability characteristics.
Process Optimization and Purification: One of the primary sources of impurities is the synthesis process itself . A patented method describes a potential impurity arising from a side reaction involving residual N-methyl piperazine (B1678402) from a previous step google.com. The control strategy involves tightly managing reaction conditions and subsequent purification. Recrystallization using solvents such as methanol is a key purification step shown to significantly reduce impurity levels, in some cases to below the limit of detection google.comgoogle.com.
Quality by Design (QbD): QbD is a systematic, risk-based approach to pharmaceutical development. Instead of testing quality into the final product, QbD builds quality in from the start. This methodology has been applied to develop robust analytical methods for Nintedanib, ensuring they are reliable over their lifecycle nih.govresearchgate.nettandfonline.com. By identifying critical method parameters and their impact on performance, a "Method Operable Design Region" (MODR) can be established, guaranteeing consistent results nih.gov. This proactive approach is essential for managing the complex impurity profiles that can emerge in advanced formulations.
Application to Advanced Formulations: The development of novel formulations, such as nanostructured lipid carriers, necessitates robust analytical methods to ensure quality and stability. The principles of QbD and the highly sensitive analytical techniques developed for Nintedanib are directly applicable to ensuring the purity of these next-generation drug delivery systems researchgate.net.
| Strategy | Focus Area | Description | Desired Outcome |
| Process Control | Synthesis | Tightly controlling reaction parameters (temperature, reactants) to minimize side-product formation. google.com | Reduction of process-related impurities at the source. |
| Purification | Post-Synthesis | Employing techniques like recrystallization with appropriate solvents (e.g., methanol) to remove impurities. google.comgoogle.com | API purity of >99.5%, with specific impurities below 0.1%. google.com |
| Quality by Design (QbD) | Analytical Method Development | A systematic, risk-based approach to create robust and reliable analytical methods for impurity monitoring. nih.govresearchgate.net | An optimized and validated method with a well-understood operating region (MODR). nih.gov |
| Specification Setting | Quality Control | Establishing acceptance criteria for impurities based on regulatory guidelines (e.g., ICH) and safety data. google.comgoogle.com | Ensuring final product meets all quality, safety, and efficacy standards. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
